3-(1h-Pyrazol-4-yl)isoxazol-5-amine
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Overview
Description
3-(1H-Pyrazol-4-yl)isoxazol-5-amine is a heterocyclic compound that features both pyrazole and isoxazole rings. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The compound’s unique structure allows it to participate in diverse chemical reactions, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrazol-4-yl)isoxazol-5-amine typically involves the formation of the pyrazole and isoxazole rings through cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkynes to form isoxazoles . The pyrazole ring can be synthesized via the condensation of hydrazines with 1,3-dicarbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . Microwave-assisted synthesis and other eco-friendly methods are also explored to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-4-yl)isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the rings.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation reactions, and various catalysts for cycloaddition reactions . Conditions often involve mild temperatures and the use of solvents like DMSO and THF .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce aryl or alkyl groups .
Scientific Research Applications
3-(1H-Pyrazol-4-yl)isoxazol-5-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(1H-pyrazol-4-yl)isoxazol-5-amine involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and blocking enzymatic activity . It may also interact with receptors, modulating their activity and influencing cellular pathways . The specific pathways involved depend on the functional groups present on the compound and the biological context in which it is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Known for its energetic properties.
3-(1H-Pyrazol-4-yl)oxy]pyrazin-2-amine: Used as an HPK1 inhibitor in cancer treatment.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another energetic material with high thermal stability.
Uniqueness
3-(1H-Pyrazol-4-yl)isoxazol-5-amine is unique due to its dual ring structure, which provides a versatile platform for chemical modifications. This versatility makes it valuable in various fields, from medicinal chemistry to industrial applications .
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
3-(1H-pyrazol-4-yl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C6H6N4O/c7-6-1-5(10-11-6)4-2-8-9-3-4/h1-3H,7H2,(H,8,9) |
InChI Key |
LLRDACSCMHYNJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C2=CNN=C2)N |
Origin of Product |
United States |
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